2-sulfopyridine-3-carboxylic Acid
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Overview
Description
2-sulfopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and a sulfonic acid group. The presence of these functional groups makes this compound a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfopyridine-3-carboxylic acid typically involves the sulfonation of pyridine-3-carboxylic acid. This can be achieved through the reaction of pyridine-3-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetic acid, and the temperature is maintained between 0°C and 50°C to ensure the selective formation of the sulfonic acid group at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
2-sulfopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Carboxylates and sulfonates.
Reduction: Sulfonates and reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives
Scientific Research Applications
2-sulfopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-sulfopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Lacks the sulfonic acid group, making it less versatile in certain applications.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
2-sulfopyridine-3-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6602-51-3 |
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Molecular Formula |
C6H5NO5S |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-sulfopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-7-5(4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |
InChI Key |
BJROMTQSCNJDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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